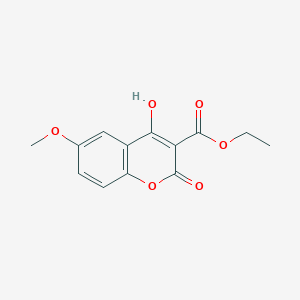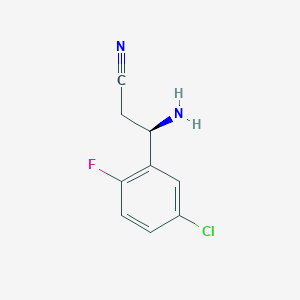![molecular formula C11H11N B13033307 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor to form the cyclopropane ring, followed by the introduction of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: This compound shares a similar core structure but lacks the amine group.
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is unique due to the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-trien-11-amine |
InChI |
InChI=1S/C11H11N/c12-8-3-1-2-5-6-4-7-9(6)11(7)10(5)8/h1-3,6-7,9,11H,4,12H2 |
InChI-Schlüssel |
CONBAQBLAAZBST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C1C4=C(C23)C(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


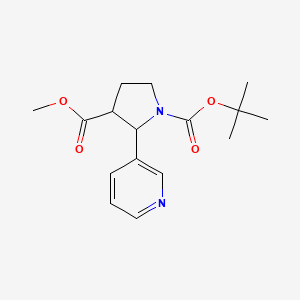

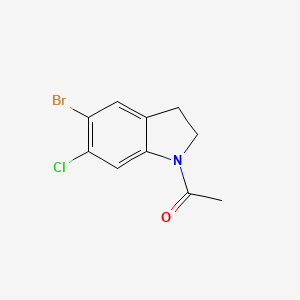
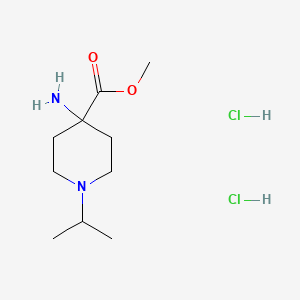
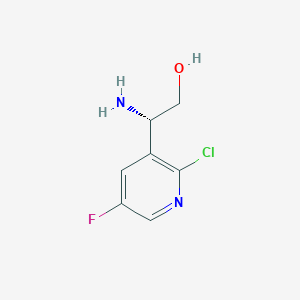
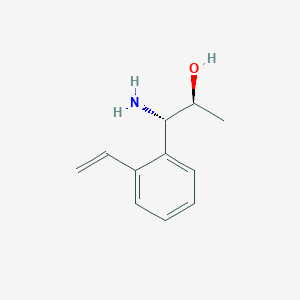
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
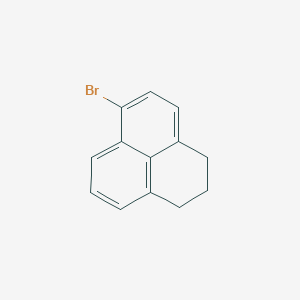
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
